molecular formula C10H12ClNO2 B14849391 Ethyl 2-(2-chloro-5-methylpyridin-4-YL)acetate

Ethyl 2-(2-chloro-5-methylpyridin-4-YL)acetate

Cat. No.: B14849391
M. Wt: 213.66 g/mol
InChI Key: XPIDQECNQHEUSM-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridine-4-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a methyl group at the fifth position, and an ethyl ester group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methylpyridine-4-acetic acid ethyl ester typically involves the esterification of 2-chloro-5-methylpyridine-4-acetic acid. One common method is the reaction of 2-chloro-5-methylpyridine-4-acetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2-chloro-5-methylpyridine-4-acetic acid+ethanolsulfuric acid2-chloro-5-methylpyridine-4-acetic acid ethyl ester+water\text{2-chloro-5-methylpyridine-4-acetic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{2-chloro-5-methylpyridine-4-acetic acid ethyl ester} + \text{water} 2-chloro-5-methylpyridine-4-acetic acid+ethanolsulfuric acid​2-chloro-5-methylpyridine-4-acetic acid ethyl ester+water

Industrial Production Methods

In an industrial setting, the production of 2-chloro-5-methylpyridine-4-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylpyridine-4-acetic acid ethyl ester can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Products include 2-amino-5-methylpyridine-4-acetic acid ethyl ester or 2-thio-5-methylpyridine-4-acetic acid ethyl ester.

    Hydrolysis: The major product is 2-chloro-5-methylpyridine-4-acetic acid.

    Oxidation: The major product is 2-chloro-5-carboxypyridine-4-acetic acid ethyl ester.

Scientific Research Applications

2-Chloro-5-methylpyridine-4-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-5-methylpyridine-4-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridine-4-carboxylic acid
  • 2-Chloro-5-methylpyridine-4-methanol
  • 2-Chloro-5-methylpyridine-4-acetyl chloride

Uniqueness

2-Chloro-5-methylpyridine-4-acetic acid ethyl ester is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The combination of the chloro, methyl, and ester groups provides a distinct chemical profile that can be leveraged in various synthetic and research applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-(2-chloro-5-methylpyridin-4-yl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-8-4-9(11)12-6-7(8)2/h4,6H,3,5H2,1-2H3

InChI Key

XPIDQECNQHEUSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1C)Cl

Origin of Product

United States

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